molecular formula C14H11NOS B7774220 (4-(Benzo[d]thiazol-2-yl)phenyl)methanol

(4-(Benzo[d]thiazol-2-yl)phenyl)methanol

Cat. No.: B7774220
M. Wt: 241.31 g/mol
InChI Key: YUNQTXCQGCOSNG-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)phenyl)methanol is an organic compound that features a benzothiazole ring fused to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)phenyl)methanol typically involves the coupling of 2-aminobenzothiazole with a suitable benzaldehyde derivative. One common method is the condensation reaction between 2-aminobenzothiazole and 4-formylphenylmethanol in the presence of a catalyst such as p-toluenesulfonic acid in ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit cyclooxygenase enzymes, thereby reducing inflammation. The benzothiazole ring can also intercalate with DNA, leading to potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    (4-(Benzo[d]thiazol-2-yl)phenyl)amine: Similar structure but with an amine group instead of methanol.

    (4-(Benzo[d]thiazol-2-yl)phenyl)acetic acid: Similar structure but with an acetic acid group instead of methanol.

    (4-(Benzo[d]thiazol-2-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness

(4-(Benzo[d]thiazol-2-yl)phenyl)methanol is unique due to its specific combination of the benzothiazole ring and methanol moiety, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNQTXCQGCOSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of methyl-4-(benzothiazol-2-yl)-benzoate (prepared as described by A. Brembilla, D. Roizard and P. Lochon Synth. Commun. 1990, 20, 3379) (1.08 g, 4 mmol) in THF (20 mL) was added DIBAL-H (20 mL of a 1.0M solution in THF, 20 mmol) over 10 minutes. The resulting solution was stirred at 0° C. for 2 hours, then an aqueous saturated solution of sodium potassium tartrate was added and the biphasic mixture stirred rapidly for 60 min. The phases were separated and the aqueous layer extracted with ether (3×20 mL). The combined organic fractions were dried (Na2SO4), concentrated and purified by column chromatography on silica gel (10:1 CH2Cl2/MeOH) to afford the title compound (0.69 g, 75%). 1H NMR (CD3OD) δ 4.69 (s, 2H), 7.43 (t, 1H, J=7.8 Hz), 7.53 (m, 3H), 7.99 (m, 1H), 8.06 (m, 3H).
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